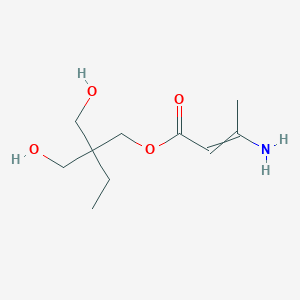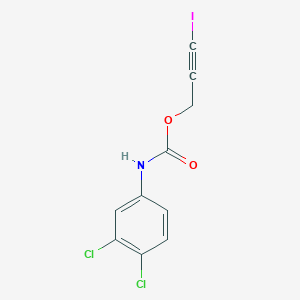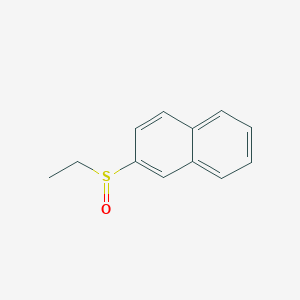![molecular formula C8H7N3S3 B14313287 5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione CAS No. 109325-83-9](/img/structure/B14313287.png)
5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclocondensation of acylhydrazines with carboxylic acid equivalents in the presence of reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Another method involves the reaction of 2-[(pyridin-2-yl)methyl]thiosemicarbazide with carbon disulfide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use as an anticonvulsant, anti-inflammatory, and anticancer agent.
Industry: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. For example, its anticonvulsant activity is attributed to its ability to modulate the GABAA receptor pathway, leading to the release of chloride ions and preventing neuronal firing . Its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Propiedades
Número CAS |
109325-83-9 |
|---|---|
Fórmula molecular |
C8H7N3S3 |
Peso molecular |
241.4 g/mol |
Nombre IUPAC |
5-(pyridin-2-ylmethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H7N3S3/c12-7-10-11-8(14-7)13-5-6-3-1-2-4-9-6/h1-4H,5H2,(H,10,12) |
Clave InChI |
YNGJFCASXFVVRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSC2=NNC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)

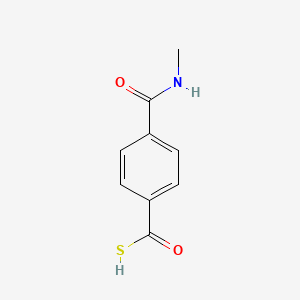
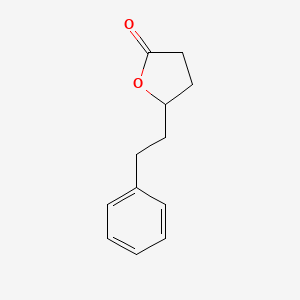
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
